4-(2-ethoxyethoxy)-N-phenylbenzamide is a chemical compound belonging to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This specific compound features an ethoxyethoxy substituent, which enhances its solubility and potential biological activity. The compound has garnered attention in medicinal chemistry due to its structural similarities to other bioactive molecules, particularly in the context of drug design for various therapeutic applications.
The synthesis and characterization of 4-(2-ethoxyethoxy)-N-phenylbenzamide have been documented in various studies focusing on derivatives of N-phenylbenzamide. These studies explore the biological activities and synthetic methodologies applicable to this class of compounds. The compound can be synthesized through various established methods that typically involve the reaction of substituted anilines with appropriate acid chlorides or esters under specific conditions.
4-(2-ethoxyethoxy)-N-phenylbenzamide can be classified as follows:
The synthesis of 4-(2-ethoxyethoxy)-N-phenylbenzamide can be achieved through several methods, primarily involving the reaction between a phenylamine and a suitable benzoyl chloride or benzoic acid derivative.
The molecular structure of 4-(2-ethoxyethoxy)-N-phenylbenzamide consists of:
The molecular formula can be represented as , with a molecular weight of approximately 273.35 g/mol.
4-(2-ethoxyethoxy)-N-phenylbenzamide may participate in several chemical reactions typical for amides:
The mechanism of action for compounds like 4-(2-ethoxyethoxy)-N-phenylbenzamide is often studied concerning their biological activities, particularly as inhibitors for specific enzymes or receptors.
4-(2-ethoxyethoxy)-N-phenylbenzamide has potential applications in various scientific fields:
4-(2-Ethoxyethoxy)-N-phenylbenzamide is a synthetically derived small-molecule benzamide characterized by a para-substituted benzoyl group linked to an aniline ring. Its core structure consists of a benzamide scaffold where the benzoyl ring is modified at the 4-position with a 2-ethoxyethoxy ether chain (–OCH₂CH₂OCH₂CH₃). This chain introduces significant polarity and conformational flexibility, influencing solvation properties and intermolecular interactions. The molecule’s IUPAC name directly reflects this substitution pattern, emphasizing the ethoxyethoxy pendant and the N-phenylamide linkage. Its molecular formula is C₁₇H₁₉NO₃, yielding a molecular weight of 285.34 g/mol.
Table 1: Structural Comparison of Related N-Phenylbenzamide Derivatives
Compound Name | Substituent on Benzoyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | |
---|---|---|---|---|---|
4-(2-Ethoxyethoxy)-N-phenylbenzamide | 4-(2-Ethoxyethoxy) | C₁₇H₁₉NO₃ | 285.34 | Flexible oligoether side chain | |
N-(4-Methoxy-2-methylphenyl)benzamide | 4-Methoxy, 2-methyl | C₁₅H₁₅NO₂ | 241.29 | Methoxy and ortho-methyl groups | [6] |
4-Bromo-3-methoxy-N-phenylbenzamide | 4-Bromo, 3-methoxy | C₁₄H₁₂BrNO₂ | 306.16 | Halogen and methoxy substituents | [7] |
ZW4864 (β-catenin inhibitor) | Complex heterocyclic | Not specified | ~500 (estimated) | Piperazine and pyrazole motifs | [5] |
Spectroscopic properties include characteristic IR absorptions for the amide carbonyl (∼1650 cm⁻¹), aromatic C–H stretches (∼3050 cm⁻¹), and asymmetric C–O–C vibrations (∼1100 cm⁻¹) from the ether chain. In NMR spectroscopy, the proton spectrum displays distinct signals for the aniline NH (δ 8.0–8.5 ppm), ethoxyethoxy methylene protons (δ 3.6–3.8 ppm), methyl protons (δ 1.2–1.4 ppm), and aromatic protons (δ 6.8–8.0 ppm). The flexibility of the 2-ethoxyethoxy group enhances solubility in polar organic solvents (e.g., DMSO, ethanol) compared to simpler alkyl or halogen-substituted analogs like 4-bromo-3-methoxy-N-phenylbenzamide [7].
The compound emerged from systematic medicinal chemistry efforts to optimize benzamide scaffolds for biological activity. Early N-phenylbenzamide derivatives, such as N-(4-methoxy-2-methylphenyl)benzamide (CAS# 61495-08-7), were investigated for their synthetic utility and physicochemical profiles but lacked targeted therapeutic applications [6]. The incorporation of oligoether chains like 2-ethoxyethoxy represents a strategic shift toward modulating drug-like properties, inspired by pharmacokinetic optimization trends observed in kinase inhibitors (e.g., erlotinib’s solubilizing side chain) [4].
Patent literature reveals that analogs featuring benzamide cores with alkoxy extensions were explored as intermediates for sodium-glucose cotransporter (SGLT) inhibitors, exemplified by derivatives in US7838499B2 [2]. Though 4-(2-ethoxyethoxy)-N-phenylbenzamide itself is not explicitly detailed in these patents, its structural framework aligns with claims covering benzylbenzene derivatives with "alkoxyalkyl" or "polyether" substituents. The compound’s development likely leveraged parallel synthetic routes, such as coupling 4-(2-ethoxyethoxy)benzoic acid with aniline using activating agents like thionyl chloride or carbodiimides—methods analogous to those reported for bromo-methoxy variants [7].
This molecule exemplifies a versatile scaffold in drug design, primarily serving as:
Table 2: Structure-Activity Relationship (SAR) Insights from Benzamide Analogs
Structural Feature | Role in Drug Design | Example Compound | Biological Outcome | |
---|---|---|---|---|
4-Alkoxy/ether chain | Solubility enhancement; PPI engagement | 4-(2-Ethoxyethoxy)-N-phenylbenzamide | Improved ligand-protein contacts | |
Ortho-methyl group | Conformational restriction; metabolic shielding | N-(4-Methoxy-2-methylphenyl)benzamide | Reduced rotational freedom | [6] |
Heterocyclic appendages | High-affinity binding to catalytic sites | ZW4864 | β-catenin/BCL9 inhibition (Ki = 0.76 μM) | [5] |
Halogen substituents | Electrophilic sites for cross-coupling; lipophilicity | 4-Bromo-3-methoxy-N-phenylbenzamide | Synthetic handle for diversification | [7] |
In diabetes and oncology drug discovery, derivatives of this scaffold have been investigated for SGLT inhibition (e.g., compounds in US7838499B2 for type 2 diabetes) [2] and Wnt/β-catenin pathway modulation (e.g., ZW4864 for β-catenin-dependent cancers) [5]. The 2-ethoxyethoxy moiety may also reduce hERG affinity compared to basic amines, mitigating cardiotoxicity risks—a design principle applied in kinase inhibitor refinement [4].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: